molecular formula C12H16O3 B11998317 4-Ethoxy-2-propoxybenzaldehyde CAS No. 433731-18-1

4-Ethoxy-2-propoxybenzaldehyde

Cat. No.: B11998317
CAS No.: 433731-18-1
M. Wt: 208.25 g/mol
InChI Key: DWKVNHQESWPIAI-UHFFFAOYSA-N
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Description

4-Ethoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of ethoxy and propoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-propoxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde. The process can be summarized in the following steps:

    Ethoxylation: 4-Hydroxybenzaldehyde is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Propoxylation: The intermediate product is then reacted with propyl bromide under similar conditions to introduce the propoxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products:

    Oxidation: 4-Ethoxy-2-propoxybenzoic acid.

    Reduction: 4-Ethoxy-2-propoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-propoxybenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic addition reactions, the aldehyde carbonyl group acts as an electrophile, attracting nucleophiles to form addition products. The ethoxy and propoxy groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.

Comparison with Similar Compounds

    4-Ethoxybenzaldehyde: Lacks the propoxy group, making it less sterically hindered.

    2-Propoxybenzaldehyde: Lacks the ethoxy group, affecting its electronic properties.

    4-Methoxy-2-propoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity.

This detailed overview provides a comprehensive understanding of 4-Ethoxy-2-propoxybenzaldehyde, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

433731-18-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-ethoxy-2-propoxybenzaldehyde

InChI

InChI=1S/C12H16O3/c1-3-7-15-12-8-11(14-4-2)6-5-10(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

DWKVNHQESWPIAI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)OCC)C=O

Origin of Product

United States

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